molecular formula C7H15NO B094827 2-(Dimethylamino)cyclopentan-1-ol CAS No. 18760-79-7

2-(Dimethylamino)cyclopentan-1-ol

Cat. No.: B094827
CAS No.: 18760-79-7
M. Wt: 129.2 g/mol
InChI Key: RXMKVUFGNZHQEE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)cyclopentan-1-ol is an organic compound with the molecular formula C₇H₁₅NO. It is a cyclopentanol derivative where the hydroxyl group is substituted at the second position with a dimethylamino group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

    Oxidation: Produces cyclopentanone derivatives.

    Reduction: Produces dimethylaminocyclopentane.

    Substitution: Produces various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(Dimethylamino)cyclopentan-1-ol is used in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)cyclopentan-1-ol involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)cyclopentanol
  • Cyclopentanol
  • 2-(Dimethylamino)cyclohexanol

Uniqueness

2-(Dimethylamino)cyclopentan-1-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on a cyclopentane ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various research applications. Compared to similar compounds, it offers a balance of nucleophilicity and hydrogen bonding capability, making it suitable for a wide range of chemical reactions and studies.

Properties

IUPAC Name

2-(dimethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940224
Record name 2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18760-79-7, 57070-96-9, 859318-97-1
Record name Cyclopentanol, trans-2-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018760797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, cis-2-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.